molecular formula C9H7BrF3NO B1298567 N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide CAS No. 41513-05-7

N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B1298567
CAS No.: 41513-05-7
M. Wt: 282.06 g/mol
InChI Key: AOHSBSXIGFIMNC-UHFFFAOYSA-N
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Description

N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide group

Scientific Research Applications

X-ray Powder Diffraction in Derivatives Research

N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide, as a derivative of N-aryl-2,4-dichlorophenoxyacetamide, has been characterized using X-ray powder diffraction, showcasing its potential as a pesticide. This method provides valuable data on peak positions, intensities, and unit cell parameters, contributing to the understanding of its physical properties and potential applications (Olszewska, Pikus, & Tarasiuk, 2008).

19F NMR Studies in Protein Conformation

In 19F NMR studies of proteins, derivatives like this compound are used as probes to understand protein conformations. These studies analyze the sensitivity of chemical shifts to environmental changes, which is crucial for understanding protein behavior and interactions (Ye et al., 2015).

Structural Analysis in Crystallography

The compound and its close derivatives play a role in crystallography, aiding in the study of molecular structures and intermolecular interactions. Such studies are essential for understanding the molecular geometry and potential for forming various types of bonds, which is critical in the design of new materials and pharmaceuticals (Boechat et al., 2011).

Synthesis and Biological Assessment

This compound is involved in the synthesis of various derivatives, including those with potential antimicrobial properties. Understanding the synthesis and characterization of these derivatives is crucial for developing new pharmaceuticals and materials with specific properties (Ghazzali et al., 2012).

Antimicrobial and Hemolytic Activity Studies

Derivatives of this compound have been explored for their antimicrobial and hemolytic activities. Such studies are fundamental in discovering new antimicrobial agents and understanding their mechanisms of action (Gul et al., 2017).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide typically involves the bromination of a trifluoromethyl-substituted phenyl compound followed by acetamidation. One common method includes the reaction of 4-bromo-3-(trifluoromethyl)aniline with acetic anhydride under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and acetamidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions

Properties

IUPAC Name

N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO/c1-5(15)14-6-2-3-8(10)7(4-6)9(11,12)13/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHSBSXIGFIMNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351327
Record name N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41513-05-7
Record name N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41513-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-[4-bromo-3-(trifluoromethyl)phenyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.911
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-3-(trifluoromethyl)phenylamine (7.2 g, 30 mmol, Aldrich) and acetic anhydride (29 mL) was stirred at room temperature for 16 h. The reaction mixture was evaporated in vacuo to give the title product as a white solid which was used in the next step without additional purification. MS (ESI, pos. ion) m/z: 484.0 (M+1).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the chemical structure of a trifluoromethyl tag impact its usefulness in 19F NMR protein studies?

A: The chemical environment surrounding the trifluoromethyl group significantly influences its 19F chemical shift sensitivity. Tags with greater sensitivity to changes in their surroundings, such as those influenced by nearby amino acid residues or conformational changes, are desirable. This sensitivity allows researchers to obtain more detailed information about protein structure and dynamics. [, ]

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